Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2,6-difluorobenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

4-Chloro-2,6-difluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative featuring chlorine at the 4-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. As a primary sulfonamide, it serves as a foundational building block for medicinal chemistry and chemical biology programs, particularly in the design of carbonic anhydrase (CA) inhibitors.

Molecular Formula C6H4ClF2NO2S
Molecular Weight 227.61
CAS No. 1208078-00-5
Cat. No. B2852276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-difluorobenzenesulfonamide
CAS1208078-00-5
Molecular FormulaC6H4ClF2NO2S
Molecular Weight227.61
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)S(=O)(=O)N)F)Cl
InChIInChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyDLTFFZDYJWWDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-difluorobenzenesulfonamide (CAS 1208078-00-5): Core Physicochemical & Biological Profile for Informed Procurement


4-Chloro-2,6-difluorobenzenesulfonamide is a halogenated benzenesulfonamide derivative featuring chlorine at the 4-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. As a primary sulfonamide, it serves as a foundational building block for medicinal chemistry and chemical biology programs, particularly in the design of carbonic anhydrase (CA) inhibitors. Preliminary inhibition data indicate that the compound inhibits human carbonic anhydrase I (hCA I) with a Ki of 3,700 nM [1]. Its predicted physicochemical profile includes a pKa of 9.11, a boiling point of 322.1±52.0 °C, and a density of 1.640±0.06 g/cm³ . These properties distinguish it from related mono-halogenated or non-halogenated analogs and influence its suitability for specific reaction conditions and target engagement paradigms.

Why 4-Chloro-2,6-difluorobenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Within the benzenesulfonamide class, seemingly minor changes in halogen substitution pattern profoundly alter electronic properties, acidity, and target binding kinetics, rendering generic substitution unreliable. The parent benzenesulfonamide exhibits a pKa of 10.1, while the 2,6-difluoro derivative shifts acidity to 9.1, and the 4-chloro analog to approximately 9.9 [1]. The 4-chloro-2,6-difluoro combination introduces a further nuanced electronic environment that affects both the sulfonamide group's zinc-binding capacity and the molecule's lipophilicity. In carbonic anhydrase inhibition, the binding-ready fraction of the sulfonamide is directly governed by its pKa, making even a half-unit shift significant for binding thermodynamics [1]. Therefore, substituting this specific halogenation pattern with a simpler analog risks altering reaction yields, enzyme inhibition profiles, and downstream structure-activity relationships (SAR) in unpredictable ways.

Quantitative Differentiation of 4-Chloro-2,6-difluorobenzenesulfonamide from its Closest Analogs


Carbonic Anhydrase I Inhibition Potency: Defining the Baseline for Isoform Selectivity

4-Chloro-2,6-difluorobenzenesulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki of 3,700 nM, as determined by a CO2 hydration stopped-flow assay [1]. This value establishes the compound's intrinsic potency on this isoform. In comparison, the unsubstituted benzenesulfonamide exhibits a Ki of approximately 25,000 nM against hCA I [2], meaning the 4-chloro-2,6-difluoro substitution pattern improves affinity by roughly 6.8-fold. This quantitative difference is significant for researchers prioritizing hCA I potency or seeking to avoid CA I-related off-target effects.

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Sulfonamide Acidity (pKa) Modulation: Impact on Binding-Ready Fraction and Reactivity

The predicted pKa of 4-Chloro-2,6-difluorobenzenesulfonamide is 9.11 , placing it between the parent benzenesulfonamide (pKa 10.1) and 2,6-difluorobenzenesulfonamide (pKa 9.1) [1]. This indicates that the electron-withdrawing effect of the two fluorine atoms is partially offset by the 4-chloro substituent. The pKa directly determines the fraction of the sulfonamide in its deprotonated, zinc-binding form at physiological pH (7.4). A compound with pKa 9.11 will have approximately 1.9% in the binding-ready form, compared to 0.2% for the parent compound [1]. This nuance is critical for optimizing binding thermodynamics in enzyme inhibition.

Physicochemical Properties pKa Drug Design

Lipophilicity (LogP) and the Balance Between Permeability and Solubility

While experimentally determined logP for the target compound is unavailable, a class-level inference can be drawn from closely related analogs. 2,6-Difluorobenzenesulfonamide exhibits a measured logP of 0.16, while 4-chlorobenzenesulfonamide has a logP of approximately 1.18 [1]. The 4-chloro-2,6-difluoro derivative is expected to possess a logP roughly intermediate between these two values, likely around 0.8–1.0. This moderately higher lipophilicity compared to the 2,6-difluoro analog may enhance membrane permeability without severely compromising aqueous solubility, a critical balance for intracellular target engagement.

Lipophilicity ADME Physicochemical Profiling

Synthetic Utility: Halogen-Directed Ortho-Metallation and Cross-Coupling Compatibility

The 2,6-difluoro substitution pattern can direct ortho-metallation to the 3-position, while the 4-chloro substituent serves as an orthogonal handle for transition metal-catalyzed cross-coupling reactions. This dual functionalization is not available in the parent 2,6-difluorobenzenesulfonamide or the 4-chloro analog alone. Published synthetic routes for related 2,6-difluorobenzenesulfonamides indicate that the fluorine atoms stabilize the aromatic ring towards electrophilic substitution while enabling nucleophilic aromatic substitution at the 4-position if desired [1]. The presence of a chlorine atom at the 4-position further expands the retrosynthetic versatility for complex target synthesis.

Organic Synthesis C-H Activation Cross-Coupling

Optimal Application Scenarios for 4-Chloro-2,6-difluorobenzenesulfonamide in Academic and Industrial Research


Carbonic Anhydrase Inhibitor Fragment-Based Drug Discovery

The compound's well-defined, albeit moderate, Ki of 3,700 nM against hCA I makes it a suitable starting fragment for structure-based design. Medicinal chemists can exploit the 4-chloro handle for growing the fragment into the CA active site while using the fluorine atoms to monitor binding via 19F NMR [1]. The predicted pKa of 9.11 ensures a measurable fraction of the compound is in the zinc-binding form at assay pH, allowing for reliable SAR interpretation.

Physicochemical Probe for Halogen Effects in Biochemical Assays

As a compound with a pKa precisely between the parent benzenesulfonamide and the 2,6-difluoro analog, it serves as an ideal probe to deconvolute the contribution of acidity versus lipophilicity to enzyme inhibition or cellular activity [1][2]. Its use in a panel of sulfonamides with incremental pKa shifts can reveal the optimal acidity for target engagement.

Bifunctional Building Block for Parallel Library Synthesis

The orthogonal reactivity of the 4-chloro group (susceptible to Suzuki, Buchwald-Hartwig, or Sonogashira couplings) and the 2,6-difluoro-substituted ring (directed ortho-metallation or nucleophilic aromatic substitution) allows for sequential diversification of the core scaffold [1]. This enables rapid construction of compound libraries where the sulfonamide anchor is maintained, beneficial for both medicinal chemistry and chemical biology probe development.

Calibration Standard for Carbonic Anhydrase Biochemical Assays

Given the publicly available binding data in BindingDB [1], the compound can serve as a reference inhibitor for assay validation when establishing new CA inhibition screening platforms. Its intermediate potency avoids the complications of extremely tight binding, thereby providing a reliable benchmark for inter-laboratory assay comparison.

Quote Request

Request a Quote for 4-Chloro-2,6-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.